Superior Antiproliferative Activity of 5-Bromo-2-Indolinone vs. Unsubstituted Analogs
In a study evaluating novel 3-substituted 2-indolinone derivatives for anticancer activity, the 5-bromo substituted compound was identified as the most potent derivative among the series, achieving an IC50 below 10 µM against HT-29 (colon) and MCF-7 (breast) cancer cell lines [1]. This was a direct comparative finding against other synthesized analogs lacking the 5-bromo group, which were either less potent or inactive. The study explicitly concludes that the 5-bromo substitution is a key determinant for enhanced cytotoxicity.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | Unsubstituted and other 3-substituted 2-indolinone derivatives |
| Quantified Difference | Qualitative identification as 'most potent' among the series; IC50 below 10 µM threshold. |
| Conditions | MTT assay against HT-29 and MCF-7 cancer cell lines. |
Why This Matters
For researchers developing anticancer agents, this data indicates that 5-bromo substitution on the indolinone core can significantly enhance cytotoxic potency, making 5-Bromo-1,2-dihydro-indol-3-one a more promising lead scaffold or intermediate than its non-brominated analogs.
- [1] Kaur, J., et al. Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone. *Indian J. Pharm. Sci.* 2012, 11(2), 411–421. View Source
